Potassium 3-hydroxypropanesulphonate

Description

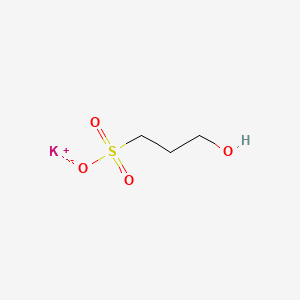

Potassium 3-hydroxypropanesulphonate is a sulfonate salt characterized by a propane backbone substituted with a hydroxyl (-OH) group at the third carbon and a sulfonate (-SO₃⁻) group at the first carbon, balanced by a potassium cation. Sulfonates like this are valued for their solubility in polar solvents and stability under various conditions, making them useful intermediates in organic reactions or surfactants. The potassium counterion may enhance solubility in specific solvents compared to sodium or other cations .

Properties

CAS No. |

65287-17-4 |

|---|---|

Molecular Formula |

C3H7KO4S |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

potassium;3-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C3H8O4S.K/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 |

InChI Key |

BIVUYQLSQGNAFM-UHFFFAOYSA-M |

Canonical SMILES |

C(CO)CS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxypropanesulfonic acid, a precursor to potassium 3-hydroxypropanesulphonate, involves the reaction of propylene alcohol with sodium bisulfite in the presence of an initiator. This reaction typically occurs in a microchannel reactor, ensuring a complete reaction and reducing the amount of acid required .

Industrial Production Methods: In industrial settings, the production of 3-hydroxypropanesulfonic acid involves an intermittent kettle-type reaction using propylene alcohol and sodium metabisulfite or sodium bisulfite. The resulting sodium salt is then acidified using an inorganic acid to produce 3-hydroxypropanesulfonic acid, which is subsequently neutralized with potassium hydroxide to form this compound .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-hydroxypropanesulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Potassium 3-hydroxypropanesulphonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: Research has explored its potential use in drug formulations and as a stabilizing agent in pharmaceutical preparations.

Industry: It is employed in the manufacture of electroplating intermediates, surfactants, sensitizing dyes, and power battery electrolyte additives

Mechanism of Action

The mechanism of action of potassium 3-hydroxypropanesulphonate involves its interaction with various molecular targets and pathways. As a sulfonate compound, it can participate in sulfonation reactions, which are crucial for modifying the activity and solubility of molecules. Additionally, its potassium ion component plays a role in maintaining cellular ion balance and enzyme activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare potassium 3-hydroxypropanesulphonate with structurally or functionally related sulfonate compounds, highlighting differences in substituents, cations, and applications.

Table 1: Comparative Properties of Sulfonate Derivatives

Key Structural and Functional Differences

Substituent Effects: Hydroxyl vs. Chloro vs. Amino Groups:

- The hydroxyl group in this compound enhances hydrophilicity and hydrogen-bonding capacity, ideal for aqueous-phase reactions .

- Sodium 3-chloro-2-hydroxypropanesulfonate’s chloro group introduces electrophilic reactivity, enabling nucleophilic substitution reactions in synthesis .

- The amino group in sodium 3-aminopropane-1-sulfonate provides basicity, making it suitable for buffering or zwitterionic applications .

Cation Influence :

- Potassium salts (e.g., dipotassium naphthalenedisulphonate ) often exhibit higher solubility in organic solvents compared to sodium salts, which may favor specific industrial processes.

Aromatic vs. Aliphatic Backbones :

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s aromatic system allows for π-π interactions, useful in dye stabilization or chromatography , whereas aliphatic sulfonates like this compound are more flexible and biodegradable.

Application-Specific Considerations

- Research Use : Sodium 3-hydroxypropane-1-sulphonate is explicitly restricted to research , suggesting similar constraints for its potassium analog.

- Pharmaceutical Synthesis : The chloro-substituted sodium derivative is prioritized in drug intermediate synthesis due to its reactive site .

- Environmental Impact : Aliphatic sulfonates (e.g., this compound) are generally less persistent in ecosystems than aromatic derivatives .

Biological Activity

Potassium 3-hydroxypropanesulphonate (K3HPS) is a sulfonated compound that has garnered attention for its potential biological activities. This article reviews the biological effects of K3HPS, focusing on its antioxidant properties, antimicrobial activity, and potential applications in medicinal chemistry.

This compound is characterized by its sulfonate group, which imparts unique properties that can influence biological interactions. The compound is soluble in water, making it suitable for various biological applications. Its structure is essential for its interaction with biological membranes and proteins.

Antioxidant Activity

Antioxidant Mechanisms:

K3HPS exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals. The compound's mechanism involves the donation of electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.

Case Study: DPPH Radical Scavenging

In a study evaluating the antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, K3HPS demonstrated a concentration-dependent increase in absorbance, indicating effective radical scavenging. The IC50 value, which represents the concentration required to inhibit 50% of DPPH radicals, was determined to be 84.63 ppm . This suggests that K3HPS has considerable potential as an antioxidant agent.

Antimicrobial Activity

Microbial Inhibition:

Research indicates that K3HPS exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial membranes and interfere with metabolic processes.

Table: Antimicrobial Activity of K3HPS

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Micrococcus luteus | 16 |

| Staphylococcus aureus | 10 |

| Salmonella enterica | 10 |

| Bacillus cereus | 22 |

| Klebsiella pneumoniae | 20 |

The above data illustrate the varying degrees of susceptibility among different microorganisms . Notably, K3HPS showed the highest activity against Bacillus cereus, suggesting its potential use in food preservation and therapeutic applications.

Applications in Medicinal Chemistry

The unique properties of K3HPS make it a candidate for various applications in medicinal chemistry:

- Drug Formulation: Due to its solubility and biocompatibility, K3HPS can be utilized as a stabilizer or emulsifier in pharmaceutical formulations.

- Therapeutic Agent: Its antioxidant and antimicrobial properties position K3HPS as a potential therapeutic agent in treating oxidative stress-related diseases and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.